molecular formula C26H22N2O2 B556298 N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide CAS No. 100900-32-1

N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide

Cat. No. B556298
CAS RN: 100900-32-1
M. Wt: 394.5 g/mol
InChI Key: UYXGHMPRWWMUID-UHFFFAOYSA-N
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Description

“N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide” is a member of the class of N-(2-naphthyl)carboxamides. It is a N-(naphthalen-2-yl)-3-phenylpropanamide in which one of the hydrogens at position 2 has been replaced by a benzamido group . It is also known as a benzamides and a phenylalanine derivative .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a new phosphonic aminoester bearing a triazole ring substituted in position 5 by an ester group was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido (benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .


Molecular Structure Analysis

The structure of the compound was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .


Chemical Reactions Analysis

The compound is a part of the N-(2-naphthyl)carboxamide class of compounds . It is also related to benzamides and phenylalanine derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C26H22N2O2 and a molecular weight of 394.466 daltons .

Scientific Research Applications

Chemical Oscillators

The compound is associated with Belousov-Zhabotinsky type reactions, which are characterized by periodic variations of some reaction species concentration due to complex physico-chemical phenomena . This suggests its potential use in studying non-linear behavior of chemical systems, bistability, limit cycle attractors, spiral waves, Turing patterns, and deterministic chaos .

Biochemical Reactions and Reactor Designs

The mathematical solutions provided by the study of Belousov-Zhabotinsky type reactions can be used in future biochemical reactions and reactor designs . This implies that the compound could be used in the development of new biochemical processes and systems.

Research and Development

According to its Safety Data Sheet, the compound is primarily used for R&D purposes . This suggests that it could be used in a variety of scientific research projects, particularly those involving chemical reactions and processes.

Self-Oscillating Microgels

The compound has been used in the preparation of self-oscillating microgels . These microgels could have potential applications in drug delivery systems, sensors, and actuators.

Synthesis of New Compounds

The compound has been used in the synthesis of new biheterocyclic phosphonic α-amino esters . This suggests its potential use in the development of new chemical compounds and materials.

Crystallographic Studies

The compound has been used in crystallographic studies . This suggests its potential use in the study of crystal structures and properties.

properties

IUPAC Name

N-[1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c29-25(21-12-5-2-6-13-21)28-24(17-19-9-3-1-4-10-19)26(30)27-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXGHMPRWWMUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100900-32-1
Record name 100900-32-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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